N-[3-chloro-5-(trifluoromethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide

Catalog No.
S7660173
CAS No.
M.F
C12H10ClF3N4O
M. Wt
318.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3-chloro-5-(trifluoromethyl)phenyl]-2-(1,2,4-tr...

Product Name

N-[3-chloro-5-(trifluoromethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide

Molecular Formula

C12H10ClF3N4O

Molecular Weight

318.68 g/mol

InChI

InChI=1S/C12H10ClF3N4O/c1-7(20-6-17-5-18-20)11(21)19-10-3-8(12(14,15)16)2-9(13)4-10/h2-7H,1H3,(H,19,21)

InChI Key

QJKLPOBBFDNMLZ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC(=CC(=C1)C(F)(F)F)Cl)N2C=NC=N2

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)C(F)(F)F)Cl)N2C=NC=N2
N-[3-chloro-5-(trifluoromethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide, commonly known as triadimefon, is a fungicide widely used in agriculture to protect crops from fungal diseases. In this paper, we will provide a comprehensive overview of the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of triadimefon.
Triadimefon is a broad-spectrum systemic fungicide that belongs to the triazole family. It was first introduced in 1981 by Bayer CropScience and is currently registered for use in over 50 countries worldwide. Triadimefon is primarily used in agriculture to protect crops such as wheat, barley, corn, and fruits from fungal diseases.
Triadimefon is a white crystalline solid with a molecular formula of C14H13ClF3N3O and a molecular weight of 333.7 g/mol. It is soluble in water, methanol, and acetone but insoluble in hexane and other nonpolar solvents. Triadimefon has a melting point of 150-152 °C and a boiling point of 428 °C at 760 mmHg.
The synthesis of triadimefon involves the reaction of 3-chloro-5-trifluoromethyl aniline with 1-amino-1,2,4-triazole in the presence of acetic anhydride. The resulting triadimefon is then purified by recrystallization. The structure of triadimefon has been confirmed using various spectroscopic techniques such as mass spectrometry, NMR spectroscopy, and infrared spectrometry.
Various analytical methods have been developed for the detection and quantification of triadimefon in environmental and biological samples. These methods include gas chromatography, liquid chromatography, and immunoassays. These methods have been validated and are widely used in research and industry.
Triadimefon has fungicidal and fungistatic properties and is effective against a wide range of fungal diseases such as powdery mildew, rust, smut, and leaf spot. It works by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Triadimefon has a moderate toxicity to humans, birds, and aquatic organisms.
Triadimefon has been extensively studied for its toxicity and safety in scientific experiments. Acute toxicity studies have shown that triadimefon is moderately toxic when ingested or inhaled. Chronic toxicity studies have demonstrated that triadimefon has no significant adverse effects on reproductive or developmental parameters. The Environmental Protection Agency has classified triadimefon as a Group D carcinogen, indicating that there is limited evidence of carcinogenicity.
Triadimefon has been widely used in scientific experiments to study its effects on fungi, plants, and the environment. It has been used to investigate the fungicidal mechanisms of action, the development of fungicide resistance, and the impact of fungicides on non-target organisms.
Currently, triadimefon is still widely used in agriculture for the control of fungal diseases in crops. However, there is growing concern about the potential risk of developing fungicide resistance and the adverse effects of fungicides on non-target organisms. Researchers are currently exploring the development of alternative strategies for disease control, such as biological control and genetic engineering.
Triadimefon has potential implications in various fields of research and industry, including plant biology, agriculture, and medicine. It can be used for the research of plant-fungal interactions, the development of new biocides, and the treatment of fungal infections in humans and animals.
One limitation of triadimefon is its potential to develop fungicide resistance in target fungal populations. Researchers are currently investigating the development of alternative strategies for disease control, such as the use of biological control agents and genetic engineering. Future directions for research may focus on the development of new triazole fungicides that are more effective and have fewer adverse effects on non-target organisms. Additionally, further studies are needed to investigate the environmental fate and transport of triadimefon and its potential impacts on soil and water quality.
In conclusion, triadimefon is a fungicide with broad-spectrum activity against fungal diseases in plants. It has been extensively studied for its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions. While still widely used in agriculture, there is growing concern about the potential risks associated with its use and resistance development. Continued research into alternative strategies for disease control and safer and more effective fungicides is needed to address these concerns.

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

318.0495231 g/mol

Monoisotopic Mass

318.0495231 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-24-2023

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